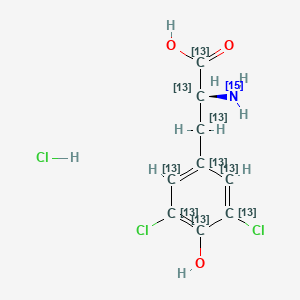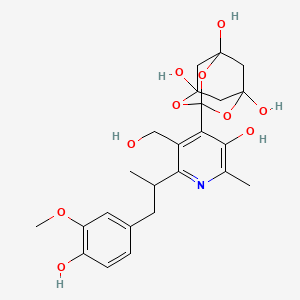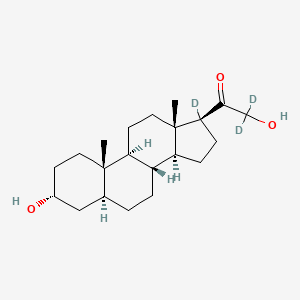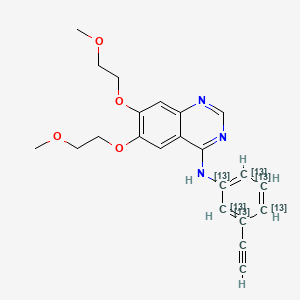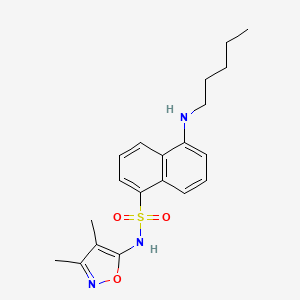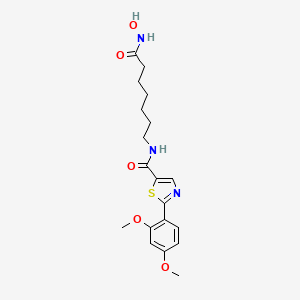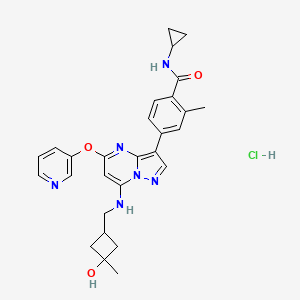
Luvixasertib (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luvixasertib (hydrochloride) is a small molecule compound that is currently under investigation for its potential therapeutic applications. It is known for its selective inhibition of the tyrosine threonine kinase (TTK/MPS1) protein, which plays a crucial role in cell cycle regulation and mitotic checkpoint control . This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including solid tumors and breast cancer .
Métodos De Preparación
The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions.
Introduction of the cyclopropyl and benzamide groups: These groups are added through coupling reactions using suitable reagents and catalysts
Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:
Substitution reactions: These reactions are used to introduce various functional groups into the core structure.
Oxidation and reduction reactions: These reactions may be employed to modify the oxidation state of specific atoms within the molecule.
Coupling reactions: These reactions are used to attach different functional groups to the core structure, such as the cyclopropyl and benzamide groups
Common reagents and conditions used in these reactions include:
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.
Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.
Aplicaciones Científicas De Investigación
Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of TTK/MPS1 in cell cycle regulation.
Biology: Researchers use Luvixasertib (hydrochloride) to investigate the effects of TTK/MPS1 inhibition on cellular processes, including mitotic checkpoint control and chromosome segregation.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various cancers, including solid tumors, colorectal cancer, endometrial cancer, hepatocellular carcinoma, leiomyosarcoma, pancreatic cancer, sarcomas, lung cancer, and advanced or metastatic ER positive/Her2 negative breast cancer
Industry: Luvixasertib (hydrochloride) may be used in the development of new cancer therapies and as a reference compound in drug discovery and development
Mecanismo De Acción
Luvixasertib (hydrochloride) exerts its effects by selectively inhibiting the TTK/MPS1 protein kinase. This inhibition disrupts the mitotic checkpoint, leading to chromosome missegregation and aneuploidy, which ultimately results in cell death . The molecular targets and pathways involved include the spindle assembly checkpoint (SAC) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Luvixasertib (hydrochloride) can be compared with other TTK/MPS1 inhibitors, such as:
CFI-402257: Another potent and selective TTK/MPS1 inhibitor with similar mechanisms of action and therapeutic potential
BAY 1161909: A TTK/MPS1 inhibitor that has been investigated for its potential use in cancer therapy.
Luvixasertib (hydrochloride) is unique in its high selectivity and potency, as well as its favorable pharmacokinetic properties, which make it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C28H31ClN6O3 |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |
Clave InChI |
BPNUNTSTNQPADK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
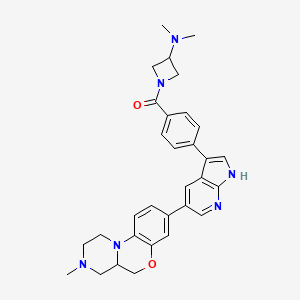
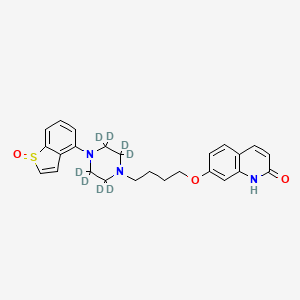
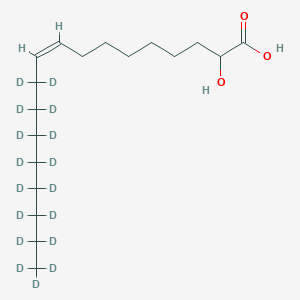

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
